molecular formula C18H31N7O5 B14715774 N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycine CAS No. 21658-45-7

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycine

Cat. No.: B14715774
CAS No.: 21658-45-7
M. Wt: 425.5 g/mol
InChI Key: QUMJDZGYCBZHQR-AVGNSLFASA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple amino acid residues linked together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified amino acid residues, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

21658-45-7

Molecular Formula

C18H31N7O5

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C18H31N7O5/c19-11(4-1-7-22-18(20)21)16(29)25-9-3-6-13(25)17(30)24-8-2-5-12(24)15(28)23-10-14(26)27/h11-13H,1-10,19H2,(H,23,28)(H,26,27)(H4,20,21,22)/t11-,12-,13-/m0/s1

InChI Key

QUMJDZGYCBZHQR-AVGNSLFASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)O

Origin of Product

United States

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